Trioxidoselenidophosphate(3-)
Description
Trioxidoselenidophosphate(3−), with the chemical formula $[SePO_3]^{3-}$, is a selenophosphorus anion characterized by a central phosphorus atom bonded to three oxygen atoms and one selenium atom. This compound exhibits a tetrahedral geometry, with selenium occupying a position analogous to sulfur in thio-phosphate analogs. Its unique electronic structure, driven by selenium’s higher polarizability and redox activity compared to oxygen or sulfur, makes it relevant in catalytic and materials science applications.
Properties
Molecular Formula |
O3PSe-3 |
|---|---|
Molecular Weight |
157.94 g/mol |
IUPAC Name |
selenophosphate |
InChI |
InChI=1S/H3O3PSe/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |
InChI Key |
JRPHGDYSKGJTKZ-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[Se-] |
Canonical SMILES |
[O-]P(=O)([O-])[Se-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares trioxidoselenidophosphate(3−) with structurally or functionally related compounds, focusing on electronic properties, stability, and applications.
Tripolyphosphate ($P3O{10}^{5-}$)
Tripolyphosphate, a linear polyphosphate anion, shares a phosphorus-oxygen backbone but lacks selenium. Key differences include:
Tripolyphosphate’s commercial dominance in detergents stems from its chelating ability, whereas trioxidoselenidophosphate(3−)’s selenium content may enable niche applications in photovoltaics or redox-active catalysts.
Thio-Phosphate Analogs ($S-PO_3^{3-}$)
Replacing selenium with sulfur in thio-phosphates alters reactivity:
- Electronegativity : Sulfur (2.58) < Selenium (2.55), leading to slightly weaker Lewis basicity in selenidophosphate .
- Bond Strength : P–Se bonds are longer and weaker than P–S, enhancing lability in coordination complexes.
- Biological Relevance: Thio-phosphates are common in biochemical pathways, while selenidophosphates are less explored but may mimic sulfur in selenoproteins .
Trioxa Compounds (e.g., Trioxane, $C3H6O_3$)
Cyclic trioxa compounds like trioxane (a trimer of formaldehyde) differ fundamentally:
- Structure: Trioxane is a cyclic ether, whereas trioxidoselenidophosphate(3−) is an inorganic anion.
Organophosphorus Derivatives
Organophosphorus compounds, such as those listed in (e.g., cyclohexylmethyl isopropylphosphonothiolate), feature alkyl or aryl groups bonded to phosphorus. Unlike trioxidoselenidophosphate(3−), these compounds:
- Exhibit higher lipophilicity, enabling membrane penetration in pharmaceuticals.
- Are often neurotoxic (e.g., nerve agents), whereas selenidophosphate’s toxicity profile remains uncharacterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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